Ethyl 2,2-difluoro-(2-methylphenyl)acetate

Medicinal Chemistry Physicochemical Profiling Drug Design

Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate (CAS 698378-71-1) is a critical gem-difluorinated arylacetic ester building block for medicinal and agrochemical research. The α,α-difluoro motif blocks oxidative metabolism, enhancing the stability of your lead compounds, while the ortho-methyl group provides steric tuning for selective target engagement—advantages absent in non-fluorinated analogs. With a moderate LogP (~2.65) that balances CNS permeability and metabolic stability, this intermediate is essential for synthesizing fluorinated drug candidates and advanced materials. Secure this high-purity compound now to accelerate your R&D pipeline.

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
CAS No. 698378-71-1
Cat. No. B1419667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluoro-(2-methylphenyl)acetate
CAS698378-71-1
Molecular FormulaC11H12F2O2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1C)(F)F
InChIInChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
InChIKeyPPJHEHGTSULBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate (CAS 698378-71-1): Procurement and Scientific Selection Guide for Fluorinated Arylacetate Building Blocks


Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate (CAS 698378-71-1) is a gem-difluorinated arylacetic acid ester featuring an ortho-methyl substitution on the phenyl ring. It is primarily utilized as a stable, versatile synthetic intermediate in medicinal and agrochemical research [1]. The gem-difluoro motif confers enhanced metabolic stability and altered lipophilicity relative to non-fluorinated analogs, while the ortho-methyl group introduces steric and electronic effects that can modulate reactivity and target engagement . Commercial availability is generally limited to specialized research chemical suppliers, with purity specifications typically ≥95-98% .

Why Generic Arylacetate Esters Cannot Substitute for Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate in Critical Applications


The α,α-difluoro substitution fundamentally alters the physicochemical and metabolic profile compared to non-fluorinated arylacetates or mono-fluoro analogs. The carbon-fluorine bond is among the strongest in organic chemistry (~485 kJ/mol), and gem-difluorination is a well-established strategy to block oxidative metabolism at the benzylic position, thereby enhancing the metabolic stability of derived drug candidates . Furthermore, the ortho-methyl group introduces steric hindrance that can influence binding conformations and regioselectivity in subsequent synthetic transformations, a feature absent in simpler phenylacetate esters [1]. Simple replacement with ethyl 2-phenylacetate or ethyl 2-(2-methylphenyl)acetate would forfeit the metabolic stabilization and unique electronic properties conferred by the gem-difluoro motif, potentially compromising the pharmacokinetic profile of downstream compounds.

Quantitative Differentiation Evidence: Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate vs. Key Analogs


Lipophilicity Profile: Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate vs. Non-Fluorinated o-Tolylacetate

The calculated partition coefficient (LogP) for Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate is 2.65, nearly identical to that of its non-fluorinated counterpart, ethyl 2-(2-methylphenyl)acetate, which has a LogP of 2.63 [1]. This indicates that gem-difluorination at the alpha position, in this specific ortho-methyl substituted system, does not significantly increase overall lipophilicity, contrary to the general expectation for fluorinated analogs. This parity in lipophilicity, combined with the established metabolic stability benefits of gem-difluoro groups , suggests a favorable balance of permeability and metabolic robustness.

Medicinal Chemistry Physicochemical Profiling Drug Design

Commercial Purity and Quality Control: Benchmarking Supplier Specifications

Reputable research chemical suppliers offer Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate at purities of 95% to ≥98% [REFS-1, REFS-2]. This is comparable to or exceeds the typical commercial purity of the non-fluorinated analog ethyl 2-(2-methylphenyl)acetate (CAS 40291-39-2), which is often supplied at 95%+ . The availability of high-purity material minimizes the need for in-house purification and ensures consistent performance in sensitive synthetic sequences, such as decarboxylative functionalization or cross-coupling reactions where trace impurities can poison catalysts.

Chemical Procurement Quality Control Synthetic Reliability

Synthetic Utility: Decarboxylative Functionalization Potential

While direct data for the ester itself is sparse, the corresponding acid, 2,2-difluoro-2-(2-methylphenyl)acetic acid, is a known and commercially available building block . This acid, readily prepared from the ester via hydrolysis, belongs to the class of α,α-difluoroarylacetic acids that are established as stable, inexpensive precursors for accessing diverse difluoromethylated aryl motifs via decarboxylative alkylation, allylation, alkynylation, and arylation [1]. The ortho-methyl group provides a distinct steric and electronic environment compared to the simpler phenyl analog (ethyl 2,2-difluoro-2-phenylacetate), which can be exploited to achieve regioselective functionalization or modulate biological activity in subsequent derivatizations.

Organic Synthesis Fluorine Chemistry Building Blocks

Metabolic Stability: Gem-Difluoro Motif vs. Non-Fluorinated Analogs

Gem-difluorination at the benzylic position is a validated medicinal chemistry strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidation . While direct metabolic stability data for Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate is not available in the public domain, studies on related gem-difluoroaryl systems demonstrate that this modification can significantly improve half-life and reduce clearance in vivo compared to non-fluorinated counterparts [1]. For example, incorporating a gem-difluoro unit into alicyclic scaffolds has been shown to enhance metabolic stability without substantially increasing steric bulk or lipophilicity . Applied to the 2-methylphenyl scaffold, this suggests that compounds derived from Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate would be expected to exhibit superior metabolic robustness relative to those derived from ethyl 2-(2-methylphenyl)acetate.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Structural Distinction: Ortho-Methyl Substitution vs. Unsubstituted Phenyl

The presence of the ortho-methyl group distinguishes Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate from the more common and simpler analog, ethyl 2,2-difluoro-2-phenylacetate (CAS 2248-46-6) [1]. The ortho-methyl group introduces steric hindrance that can restrict the conformational freedom of the aromatic ring and influence binding to biological targets. In the context of drug design, ortho-substituents are often employed to modulate target selectivity, improve metabolic stability by blocking para-hydroxylation, or enhance potency through hydrophobic interactions [2]. While direct comparative biological data for this specific compound is lacking, the ortho-methyl substitution represents a key structural handle for SAR exploration in medicinal chemistry campaigns.

Structure-Activity Relationship Molecular Design Steric Effects

Recommended Research and Industrial Application Scenarios for Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate


Medicinal Chemistry: Synthesis of Metabolically Stable Drug Candidates with Optimized Lipophilicity

Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate serves as a versatile precursor to α,α-difluoroarylacetic acid building blocks. After hydrolysis, the resulting acid can undergo decarboxylative functionalization to install difluoromethylated aryl motifs into lead compounds. The combination of gem-difluoro metabolic stabilization and ortho-methyl steric tuning makes it particularly valuable in optimizing pharmacokinetic properties without significantly increasing lipophilicity (LogP ~2.65, similar to the non-fluorinated analog) [1]. This profile is advantageous for central nervous system (CNS) drug candidates where balanced permeability and metabolic stability are critical.

Agrochemical Discovery: Development of Fluorinated Herbicides or Fungicides

The α,α-difluoroaryl motif is prevalent in modern agrochemicals due to enhanced environmental stability and bioavailability [1]. Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate can be used to prepare diverse difluoromethylated arenes for screening as novel herbicides or fungicides. The ortho-methyl group may impart selectivity against specific weed species or fungal strains by interacting with unique binding pockets in target enzymes.

Chemical Biology: Probe Development for Enzyme Inhibition Studies

The gem-difluoro group can act as a bioisostere for carbonyl or hydroxyl groups, potentially altering enzyme inhibition profiles. The ortho-methyl substituent provides a handle for tuning selectivity. Researchers can use this compound to synthesize fluorinated analogs of known arylacetic acid-based inhibitors (e.g., cyclooxygenase inhibitors) to explore the impact of fluorination on potency and isoform selectivity.

Materials Science: Synthesis of Fluorinated Liquid Crystals or Organic Electronics

Fluorinated aryl compounds are key components in liquid crystal displays and organic semiconductors due to their unique dielectric and optical properties [1]. Ethyl 2,2-difluoro-2-(2-methylphenyl)acetate can be used as a building block to introduce difluoromethylene units into larger π-conjugated systems, potentially tuning molecular packing and charge transport characteristics.

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